molecular formula C16H20N2O4S2 B5152040 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide

Cat. No. B5152040
M. Wt: 368.5 g/mol
InChI Key: KJWUOSAUXHTLML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that incorporate various functional groups to achieve the desired compound. For example, the preparation of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide as an intermediary for homologating alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds illustrates the complexity of these synthesis procedures (Beney, Mariotte, & Boumendjel, 1998). Additionally, the direct synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides from carbamoylsilane and N-sulfonylimines underlines the innovative approaches in creating sulfonamide-based compounds (Liu, Guo, & Chen, 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds and their derivatives is critical for understanding their chemical behavior and potential applications. Studies like the characterization of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide highlight the importance of spectroscopic techniques like 1H NMR and EI-MS in establishing compound structures, which lay the foundation for further chemical and biological studies (Fatima et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds engage in a variety of chemical reactions, contributing to their versatile applications. The synthesis and reactivity of these compounds, such as the addition of a carbamoylsilane to N-sulfonylimines to form α-(N-sulfonyl)amino derivatives, demonstrate the chemical versatility and potential for creating biologically active molecules (Liu, Guo, & Chen, 2015).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. While specific safety data for this compound was not found, sulfonamides can cause allergic reactions in some individuals .

properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-4-18(5-2)24(20,21)12-8-9-14(22-3)13(11-12)17-16(19)15-7-6-10-23-15/h6-11H,4-5H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWUOSAUXHTLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide

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